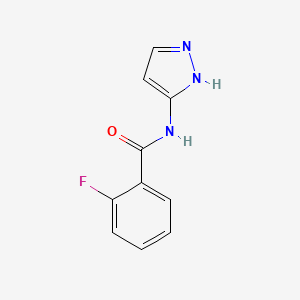

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

描述

Structural Features:

- Benzene ring : Fluorine substitution at C2 creates electronic asymmetry, influencing dipole interactions.

- Pyrazole ring : Exists in two tautomeric forms (1H-pyrazole and 2H-pyrazole), with the 1H configuration stabilized by intramolecular hydrogen bonding between the amide NH and pyrazole N1 .

- Amide linkage : Adopts a planar conformation due to resonance, with a bond length of ~1.33 Å for C=O and ~1.45 Å for C–N, as observed in related benzamide derivatives .

Isomerism :

- Positional isomerism : Limited due to fixed fluorine and pyrazole substitution sites.

- Tautomerism : The pyrazole ring exhibits prototropic tautomerism, though the 1H form dominates in crystalline states .

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈FN₃O | |

| Molecular weight | 205.19 g/mol | |

| Tautomeric forms | 1H-pyrazole (dominant) |

属性

IUPAC Name |

2-fluoro-N-(1H-pyrazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHVKZIQHBXQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Methods

Ullmann Coupling for N-Arylation of Pyrazole

One widely reported method involves the Ullmann coupling reaction to link the pyrazole nitrogen to the fluoro-substituted benzene ring:

- Reactants: 4-nitro-1H-pyrazole and ethyl 3-bromobenzoate bearing a fluoro substituent.

- Catalysts and conditions: Copper(I) iodide (CuI), trans-N,N-dimethylcyclohexane-1,2-diamine as ligand, cesium carbonate base in DMF solvent, heated at 100 °C under argon for 12 hours.

- Outcome: Formation of N-arylated pyrazole ester intermediate.

This reaction efficiently installs the pyrazole onto the benzene ring with the fluoro substituent already present on the aromatic system.

Ester Hydrolysis to Carboxylic Acid

- The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the corresponding fluoro-substituted benzoic acid derivative.

Amide Bond Formation

- The fluoro-substituted benzoic acid intermediate is then coupled with 3-aminopyrazole to form the benzamide linkage.

- Coupling reagents: Commonly used reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Conditions: The reaction is typically performed in dichloromethane (DCM) or DMF at room temperature with a base such as diisopropylethylamine.

- Result: Formation of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Reduction and Further Functionalization (If Needed)

- In some synthetic routes, nitro groups on the pyrazole ring are reduced to amines using Pd/C catalysis under hydrogen atmosphere.

- Subsequent modifications such as urea formation or cyclization can be performed depending on target derivatives.

Representative Reaction Scheme Summary

| Step | Reactants & Reagents | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 4-nitro-1H-pyrazole + 4-fluoro-3-bromobenzoate | CuI, diamine ligand, Cs2CO3, DMF, 100 °C, 12 h | N-arylated pyrazole ester intermediate |

| 2 | Ester intermediate + NaOH (aq) | Reflux in ethanol | 4-fluoro-3-pyrazolylbenzoic acid |

| 3 | Acid intermediate + 3-aminopyrazole + EDC/HOBt | DCM or DMF, room temp, base | This compound |

| 4 | Optional reduction (Pd/C, H2) | Room temp, catalytic hydrogenation | Amino-substituted pyrazole derivatives |

Characterization Data (From Literature)

- 1H NMR (DMSO-d6): Aromatic protons appear between δ 7.5–8.2 ppm; pyrazole NH typically shows broad singlets around δ 11–12 ppm.

- IR Spectroscopy: Characteristic amide C=O stretch near 1630–1650 cm⁻¹; NH stretching bands around 3200–3500 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound (approx. 197 g/mol).

- Elemental Analysis: Matches calculated values for C, H, N, and F content, confirming purity and composition.

Comparative Notes on Preparation Routes

| Aspect | Ullmann Coupling Route | Alternative Methods (e.g., Direct Amidation) |

|---|---|---|

| Starting materials | Pyrazole + fluoro-bromobenzoate | Fluoro-benzoic acid + pyrazolyl amine |

| Key catalyst/reagents | CuI, diamine ligand, Cs2CO3 | EDC/HOBt, base |

| Reaction complexity | Multi-step, requires inert atmosphere | Simpler, but may require activation steps |

| Yield and purity | Generally good yields with high purity | Variable, depends on coupling efficiency |

| Scalability | Suitable for moderate scale synthesis | Easier for scale-up in some cases |

Research Findings and Applications

- The synthetic methods described have been successfully applied to prepare benzamide-based pyrazole derivatives with fluoro substitution, which exhibit significant biological activities including antiviral and enzyme inhibition properties.

- The precise control of fluorine positioning on the benzamide ring is crucial for activity modulation, achievable through selective halogenated starting materials.

- The Ullmann coupling strategy provides a robust platform for structural diversification of pyrazolyl benzamides, facilitating medicinal chemistry optimization.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting pyrazole | 4-nitro-1H-pyrazole or 3-aminopyrazole |

| Fluoro-substituted aryl | 2-fluoro-3-bromobenzoate or 2-fluorobenzoic acid |

| Coupling method | Ullmann coupling followed by amide bond formation |

| Catalysts and reagents | CuI, diamine ligand, Cs2CO3, EDC, HOBt |

| Solvents | DMF, DCM, ethanol |

| Reaction temperature | 100 °C (coupling), room temp (amide formation) |

| Purification | Silica gel chromatography, recrystallization, preparative HPLC |

| Characterization techniques | 1H NMR, IR, MS, elemental analysis |

化学反应分析

Types of Reactions

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

科学研究应用

Pharmaceutical Applications

1. Antibacterial Activity

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide has demonstrated significant antibacterial properties. Research indicates its effectiveness against various bacterial strains, including antibiotic-resistant ones. Molecular docking studies suggest that it interacts with specific bacterial enzymes, inhibiting their function and aiding in the treatment of infections.

2. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been shown to inhibit pathways associated with inflammation, potentially making it useful in treating conditions like arthritis and other inflammatory diseases. Studies have indicated that it may modulate the activity of cytokines involved in inflammatory responses.

3. Anticancer Potential

Recent investigations have focused on the anticancer properties of derivatives of this compound. A study involving N-phenylpyrazole derivatives linked with biologically active pharmacophores demonstrated promising results against human liver cancer cell lines (HepG2). The binding efficiencies of these compounds were assessed through molecular docking with the BCL2 protein, revealing their potential as anticancer agents .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability, highlighting its potential as a therapeutic agent in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects were assessed using an animal model for arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role as an effective anti-inflammatory treatment .

作用机制

The mechanism of action of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Pyrazole-Benzamide Derivatives

Key Observations :

- Fluorine Positioning: The 2-fluoro substituent in the parent compound enhances metabolic stability compared to non-fluorinated analogs. Difluoro derivatives (e.g., GSK-5503A) exhibit improved target selectivity due to steric and electronic effects .

- Heterocycle Replacement : Replacing pyrazole with thiazole (as in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide) alters hydrogen-bonding patterns, reducing planarity (dihedral angle: 10.14° vs. 35.28° in pyrazole analogs) and solubility .

Pharmacologically Active Analogs

Key Observations :

- CRAC Channel Blockers: GSK-5503A and GSK-7975A demonstrate nanomolar potency, attributed to bulky substituents (e.g., phenoxybenzyl) that enhance hydrophobic interactions with channel pores .

- Kinase Inhibitors : Elongated side chains (e.g., pyridazinyl-ethyl groups) improve binding to ATP pockets in kinases .

Key Observations :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions in pyrazole alkylation .

- Crystallography : SHELX software is widely used for refining crystal structures, revealing planar amide moieties and hydrogen-bonding networks critical for stability .

Crystallographic Data

生物活性

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C10H8FN3O. The presence of a fluorine atom, a pyrazole ring, and a benzamide moiety contributes to its unique pharmacological profile. The fluorine atom enhances lipophilicity and metabolic stability, which are critical for the compound's efficacy in pharmaceutical applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its derivatives have been tested against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, demonstrating their potency compared to standard antibiotics like ciprofloxacin.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 |

| Compound B | Escherichia coli | 12.5 |

| Compound C | Pseudomonas aeruginosa | 3.12 |

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. Interaction studies suggest that it may inhibit specific biological targets involved in inflammatory pathways, which could be beneficial for treating conditions characterized by inflammation. Molecular docking studies have indicated its binding affinity to enzymes associated with inflammatory responses, providing insights into its mechanism of action.

Study on Antimicrobial Efficacy

A study conducted evaluated the antimicrobial efficacy of several derivatives of this compound against resistant bacterial strains. The results showed that certain modifications enhanced antibacterial activity, suggesting that structural optimization could lead to more effective therapeutic agents.

In Vivo Testing for Anti-inflammatory Effects

In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. This supports its potential application in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, and what analytical techniques confirm its purity?

- Synthesis : A typical route involves reacting 2-fluorobenzoyl chloride with 3-aminopyrazole in dichloromethane using triethylamine as a base. This method, adapted from analogous benzamide syntheses, yields the target compound after purification via solvent extraction and crystallization .

- Characterization : Purity is confirmed using HPLC (>95% purity, as per protocols in related benzamide derivatives) and NMR spectroscopy (e.g., distinct aromatic proton signals and amide NH resonance at δ ~10 ppm). Mass spectrometry (exact mass: 235.08 g/mol) and FTIR (C=O stretch ~1650 cm⁻¹) further validate structural integrity .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Glucose Uptake Assays : Hepatocyte-based assays measuring glucokinase activity stimulated by glucose (e.g., 10 mM glucose in rat hepatocytes) are applicable, as seen in structurally related benzamide derivatives .

- Ion Channel Screening : TRPM8 antagonist assays (e.g., calcium flux measurements in neuronal cells) could be explored, given the activity of fluoro-substituted benzamides in modulating ion channels .

Q. How is the amide bond conformation analyzed in this compound?

- Spectroscopic Methods :

- FTIR : The anti-perpendicular orientation of the C=O bond relative to the o-fluoro substituent is inferred from IR absorption bands .

- NMR : Coupling constants between the amide NH and adjacent protons reveal restricted rotation, indicating planarity of the amide moiety .

Advanced Research Questions

Q. How does the molecular conformation influence intermolecular interactions in crystal packing?

- Crystallographic Insights : The central amide group (C8-N1-C7-O1) adopts a planar geometry (RMSD: 0.048 Å), forming dihedral angles of 35.28° with the benzoyl ring. Hydrogen bonding between the amide NH and heterocyclic nitrogen (N2) generates dimers, while weak C–H···O interactions propagate chains along the [001] axis. These features stabilize the crystal lattice and may influence solubility .

Q. What computational strategies predict binding affinity to target proteins like kinases or GPCRs?

- Docking Studies : Molecular docking using software like AutoDock Vina can model interactions with kinase domains (e.g., FGFR or ASK1), leveraging the pyrazole moiety’s ability to form hydrogen bonds with catalytic residues. For GPCRs, pharmacophore modeling based on fluoro-benzamide scaffolds (e.g., TRPM8 antagonists) identifies key hydrophobic and electrostatic interactions .

- MD Simulations : Free-energy perturbation (FEP) calculations assess the impact of fluorination on binding thermodynamics, as fluorine’s electronegativity modulates π-π stacking and desolvation penalties .

Q. How are synthetic yields optimized for scale-up while minimizing byproducts?

- Reaction Optimization :

- Base Selection : Triethylamine is preferred over weaker bases to enhance nucleophilicity of 3-aminopyrazole.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity, while slow crystallization from methanol maximizes yield (61% reported for analogous compounds) .

- Byproduct Mitigation : LC-MS monitors acylated byproducts (e.g., di-benzoylation), which are minimized by stoichiometric control of 2-fluorobenzoyl chloride .

Methodological Challenges

Q. What challenges arise in resolving data contradictions between crystallographic and spectroscopic analyses?

- Case Example : Discrepancies in amide bond planarity (X-ray vs. solution-state NMR) may arise from crystal packing forces or dynamic effects in solution. Multi-temperature NMR studies and Hirshfeld surface analysis reconcile these differences by quantifying intermolecular interactions .

Q. How are structure-activity relationships (SAR) systematically explored for fluoro-benzamide derivatives?

- SAR Strategies :

- Fluorine Scanning : Varying fluorine positions on the benzoyl ring (ortho, meta, para) and pyrazole substituents (e.g., methyl, trifluoromethyl) to assess effects on potency and selectivity .

- Bioisosteric Replacement : Substituting pyrazole with thiazole or imidazole maintains hydrogen-bonding capacity while altering steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。